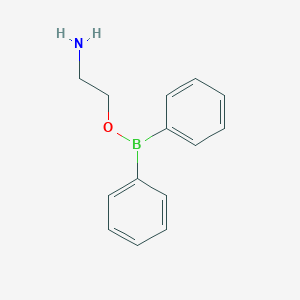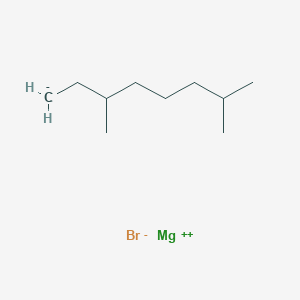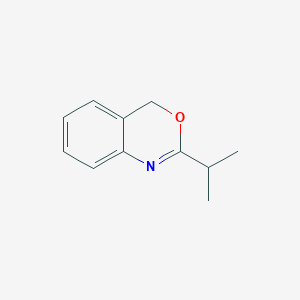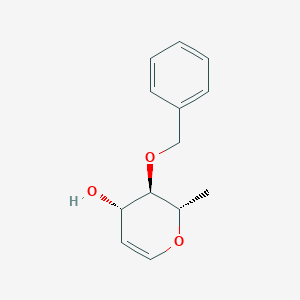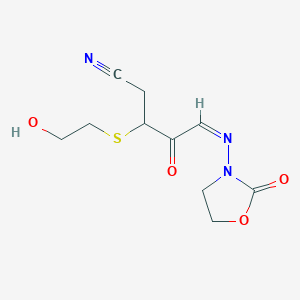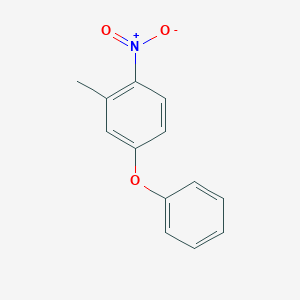
2-Methyl-1-nitro-4-phenoxybenzene
Overview
Description
2,6-Dihydroxypyridine hydrochloride is a chemical compound with the molecular formula C5H5NO2·HCl. It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 6 positions on the pyridine ring. This compound is known for its light yellow crystalline appearance and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxypyridine hydrochloride can be synthesized through various methods. One common approach involves the hydroxylation of pyridine derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods: In industrial settings, the production of 2,6-dihydroxypyridine hydrochloride often involves the use of advanced catalytic processes to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxypyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3,6-trihydroxypyridine.
Reduction: Although less common, reduction reactions can modify the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and specific oxidizing enzymes.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various nucleophiles can be used to replace the hydroxyl groups.
Major Products:
Oxidation: 2,3,6-Trihydroxypyridine.
Reduction: Modified pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Scientific Research Applications
2,6-Dihydroxypyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dihydroxypyridine hydrochloride involves its interaction with specific enzymes. For example, it acts as a substrate for monooxygenase enzymes, which catalyze the hydroxylation of the compound. This reaction involves the transfer of an oxygen atom from molecular oxygen to the substrate, resulting in the formation of 2,3,6-trihydroxypyridine . The enzyme 2,6-dihydroxypyridine-3-hydroxylase, produced in Escherichia coli, is responsible for catalyzing the sixth step of nicotine degradation in the bacterium Arthrobacter nicotinovoran .
Comparison with Similar Compounds
2,3-Dihydroxypyridine: Similar in structure but with hydroxyl groups at the 2 and 3 positions.
2,5-Dihydroxypyridine: Hydroxyl groups at the 2 and 5 positions.
2,4-Dihydroxypyridine: Hydroxyl groups at the 2 and 4 positions.
Uniqueness: 2,6-Dihydroxypyridine hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in studies related to enzyme-catalyzed reactions and its role as an intermediate in the degradation of nicotine .
Properties
IUPAC Name |
2-methyl-1-nitro-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHVZTXZLIRSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369505 | |
| Record name | 2-nitro-5-phenoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112880-83-8 | |
| Record name | 2-nitro-5-phenoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



